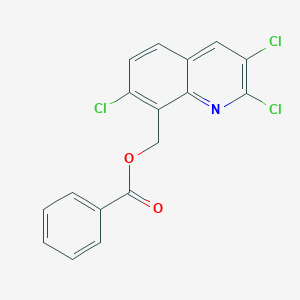
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is an organic compound with the molecular formula C17H10Cl3NO2 and a molecular weight of 366.63 g/mol . This compound is characterized by the presence of a quinoline ring substituted with three chlorine atoms and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate typically involves the reaction of 2,3,7-trichloroquinoline with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinoline derivatives .
科学的研究の応用
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring and chlorine substituents play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester with a similar benzoate group but lacking the quinoline ring and chlorine substituents.
Ethyl benzoate: Another ester with a benzoate group but different alkyl substituents.
2,3,7-Trichloroquinoline: A compound with a similar quinoline ring and chlorine substituents but without the benzoate ester group.
Uniqueness
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is unique due to the combination of its quinoline ring, chlorine substituents, and benzoate ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .
特性
分子式 |
C17H10Cl3NO2 |
|---|---|
分子量 |
366.6 g/mol |
IUPAC名 |
(2,3,7-trichloroquinolin-8-yl)methyl benzoate |
InChI |
InChI=1S/C17H10Cl3NO2/c18-13-7-6-11-8-14(19)16(20)21-15(11)12(13)9-23-17(22)10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
HUFVFRMTAVQEMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC3=CC(=C(N=C32)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
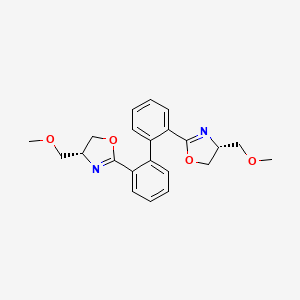
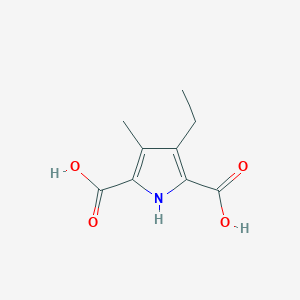
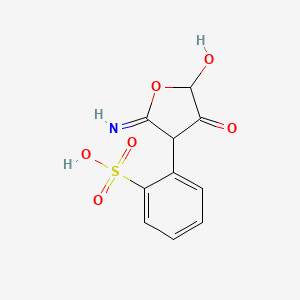
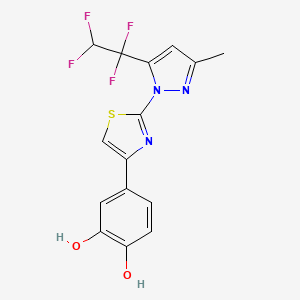
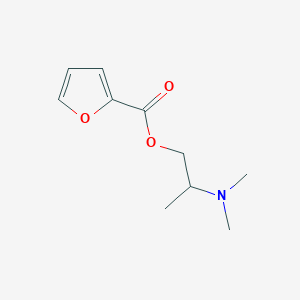
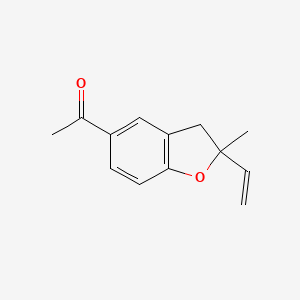
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
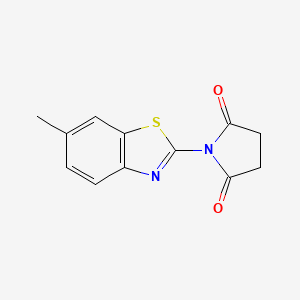
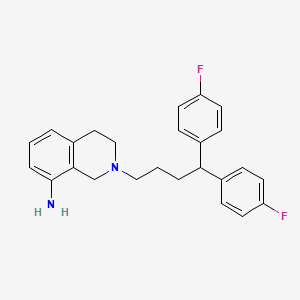
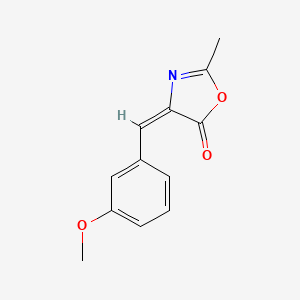
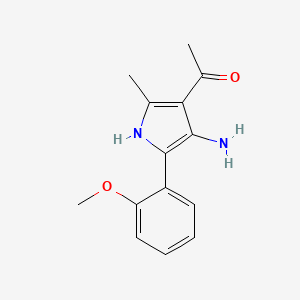
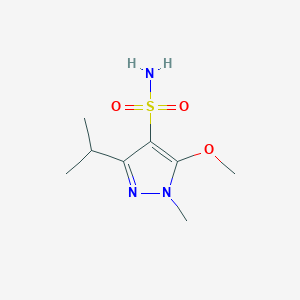
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
